Cas no 14167-15-8 (Copper,[[2,2'-[1,2-ethanediylbis[(nitrilo-kN)methylidyne]]bis[phenolato-kO]](2-)]-, (SP-4-2)-)

Copper,[[2,2'-[1,2-ethanediylbis[(nitrilo-kN)methylidyne]]bis[phenolato-kO]](2-)]-, (SP-4-2)- structure
14167-15-8 structure
Product Name:Copper,[[2,2'-[1,2-ethanediylbis[(nitrilo-kN)methylidyne]]bis[phenolato-kO]](2-)]-, (SP-4-2)-
CAS-nummer:14167-15-8
MF:C16H14CuN2O2
MW:329.84056520462
CID:190446
PubChem ID:12544621
Update Time:2025-04-19

Copper,[[2,2'-[1,2-ethanediylbis[(nitrilo-kN)methylidyne]]bis[phenolato-kO]](2-)]-, (SP-4-2)- Chemische en fysische eigenschappen

Naam en identificatie

    • Copper,[[2,2'-[1,2-ethanediylbis[(nitrilo-kN)methylidyne]]bis[phenolato-kO]](2-)]-, (SP-4-2)-
    • copper,(6Z)-6-[[2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one
    • SALEN-CU
    • [copper(II)(N,N'-bis(salicylidene)ethylenediimine)]
    • Bis(salicylidene)ethylenediiminocopper
    • Copper N,N'-ethylene bis(salicylideneiminate)
    • copper(II) N,N'-ethylenebis(salicylaldiminato)
    • Copper,2'-[1,2-ethanediylbis(nitrilomethylidyne)]bis[phenolato]](2-)-N,N',O,O']-
    • N,N'-dimethylene-bis(salicylaldiminato)copper(II)
    • N,N'-ethylenebis(salicylideneiminato)copper(II)
    • NSC870
    • N,N-Ethylenebis(salicylidenaminato)copper(II)
    • N,N'-Bis(salicylidene)ethylenediamine copper salt
    • OVGGMUBDQYQVAM-UHFFFAOYSA-L
    • 14167-15-8
    • copper;2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate
    • Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-.kappa.N)methylidyne]]bis[phenolato-.kappa.O]](2-)]-, (SP-4-2)-
    • Inchi: 1S/C16H16N2O2.Cu/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2/b17-11+,18-12+;
    • InChI-sleutel: OVGGMUBDQYQVAM-OYJDLGDISA-L
    • LACHT: [Cu+2].[O-]C1C=CC=CC=1/C=N/CC/N=C/C1C=CC=CC=1[O-]

Berekende eigenschappen

  • Exacte massa: 331.05088
  • Monoisotopische massa: 331.050779
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 0
  • Complexiteit: 529
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 6
  • XLogP3: none
  • Topologisch pooloppervlak: 58.2

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: 498.2 °C at 760 mmHg
  • Vlampunt: 193.6 °C
  • PSA: 58.2
  • LogboekP: 1.77950
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk